molecular formula C22H23N3O3 B6461712 7-(3-methylbenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2549034-65-1

7-(3-methylbenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B6461712
CAS No.: 2549034-65-1
M. Wt: 377.4 g/mol
InChI Key: CCLSIADBGNIMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Methylbenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a spirocyclic compound featuring a bicyclic core structure (1,3,7-triazaspiro[4.4]nonane-2,4-dione) with two distinct substituents: a 3-methylbenzoyl group at position 7 and a 4-methylphenylmethyl (p-tolylmethyl) group at position 2. This compound belongs to a class of hydantoin derivatives, which are known for their diverse biological activities, including antimicrobial and cytotoxic properties .

Properties

IUPAC Name

7-(3-methylbenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-6-8-17(9-7-15)13-25-20(27)22(23-21(25)28)10-11-24(14-22)19(26)18-5-3-4-16(2)12-18/h3-9,12H,10-11,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLSIADBGNIMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(C3)C(=O)C4=CC=CC(=C4)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, focusing on molecular features, synthesis, and biological activity.

Table 1: Comparative Analysis of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Synthesis Highlights References
Target Compound 7-(3-methylbenzoyl), 3-(p-tolylmethyl) C₂₄H₂₅N₃O₃ Predicted enhanced lipophilicity; antimicrobial potential Likely involves alkylation and acylation steps
1,3,7-Triazaspiro[4.4]nonane-2,4-dione HCl None (parent compound) C₆H₁₀ClN₃O₂ Baseline spirocyclic structure; used as intermediate Acid-mediated cyclization
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione 3-(isopropyl) C₁₀H₁₃N₃O₂ Lower molecular weight (191.23 g/mol); lab-scale availability Alkylation with isopropyl halides
7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione 7-benzyl C₁₃H₁₅N₃O₂ Moderate lipophilicity; CAS 28863-87-8 Benzyl bromide alkylation
3-(4-Methoxybenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione HCl 3-(4-methoxybenzyl) C₁₄H₁₈ClN₃O₃ Increased polarity due to methoxy group; antimicrobial testing pending Methoxybenzyl chloride alkylation

Key Comparison Points

Structural Variations and Physicochemical Properties

  • The target compound ’s 3-methylbenzoyl and p-tolylmethyl groups introduce significant steric bulk and lipophilicity compared to simpler derivatives like the parent compound (C₆H₁₀ClN₃O₂) or the isopropyl-substituted analog (C₁₀H₁₃N₃O₂) . These aromatic groups may enhance membrane permeability but reduce aqueous solubility.
  • The 7-benzyl derivative (C₁₃H₁₅N₃O₂) shares similar lipophilicity with the target compound but lacks the methyl substituents, which could affect metabolic stability.

Synthetic Methodologies

  • Derivatives are typically synthesized via alkylation or acylation of the spirocyclic core. For example:

  • The parent compound () is prepared via acid-catalyzed cyclization .
  • The 3-(4-methoxybenzyl) derivative () uses methoxybenzyl chloride alkylation .
  • The target compound likely requires sequential reactions: alkylation at position 3 (e.g., using 4-methylbenzyl chloride) followed by acylation at position 7 (3-methylbenzoyl chloride) .

Biological Activity Antimicrobial Activity: highlights that 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives exhibit antimicrobial activity, particularly against Gram-positive bacteria . The target compound’s bulky aromatic groups may improve binding to bacterial enzymes (e.g., penicillin-binding proteins) but require empirical validation. Cytotoxic Potential: Bispidine derivatives () and related spiro compounds () show cytotoxic activity, suggesting the target compound may also be explored for anticancer applications .

Safety and Hazards

  • Hydrochloride salts (e.g., ) often carry warnings for acute toxicity (H302) and skin irritation (H315) . The target compound’s safety profile remains uncharacterized but may require handling precautions due to its complex structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.